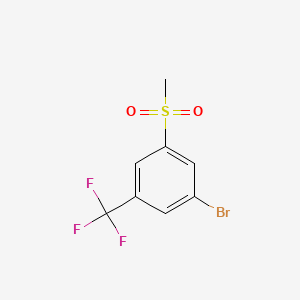

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene

Description

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene (CAS: 1215205-96-1) is a fluorinated aromatic compound with a bromine atom at the 1-position, a methylsulfonyl group at the 3-position, and a trifluoromethyl group at the 5-position. Its molecular formula is C₈H₆BrF₃O₂S, and it has a molecular weight of 303.12 g/mol. This compound is a high-value building block in organic synthesis, particularly in pharmaceutical and materials research, due to the strong electron-withdrawing effects of the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups, which enhance reactivity in cross-coupling reactions like Negishi couplings .

Properties

IUPAC Name |

1-bromo-3-methylsulfonyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPYTUQQTPNHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682095 | |

| Record name | 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-96-1 | |

| Record name | 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(methylsulfonyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. Palladium catalysts and boronic acids are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets.

Medicine: Research into its potential as a precursor for drug development is ongoing. The compound’s structural features may contribute to the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can serve as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups in the target compound create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution and metal-catalyzed cross-couplings. In contrast, analogs like 1-bromo-3-chloro-5-(methylsulfonyl)benzene lack the -CF₃ group, reducing electron withdrawal . The nitro (-NO₂) group in 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene is more electron-withdrawing than -SO₂CH₃ but less stable under reducing conditions .

Steric Effects:

- Bulky substituents like tert-butyl in 1-bromo-3-(tert-butyl)-5-(methylsulfonyl)benzene hinder reaction kinetics, whereas smaller groups (e.g., -F in 1-bromo-3-fluoro-5-(trifluoromethyl)benzene ) allow faster reactivity .

Biological Activity

1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, with the CAS number 1215205-96-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromine atom, a methylsulfonyl group, and trifluoromethyl substituents, suggest diverse interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The methylsulfonyl group may enhance the compound's affinity for specific enzymes, potentially leading to inhibition of enzymatic activity.

- Receptor Binding : The trifluoromethyl group is known to influence lipophilicity and electronic properties, which can affect binding to receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Anticancer Activity : Compounds containing trifluoromethyl groups have been associated with anticancer properties due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : The presence of halogenated groups often correlates with increased antimicrobial activity against various pathogens.

Anticancer Activity

A study investigating the structure-activity relationship (SAR) of halogenated compounds found that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with trifluoromethyl substitutions demonstrated IC50 values in the low micromolar range against A-431 epidermoid carcinoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 | 2.5 |

| This compound | A-431 | TBD |

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonyl-containing compounds. Results indicated that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Q & A

Q. What contradictory findings exist regarding its stability under acidic vs. basic conditions, and how can they be resolved?

- Methodological Answer : Conflicting reports note sulfonyl group hydrolysis at pH < 2 (HCl) but stability at pH 10 (NaOH). Resolution:

- Under acidic conditions, protonation of the sulfonyl oxygen increases electrophilicity, accelerating hydrolysis.

- Basic conditions deprotonate aromatic protons, stabilizing the ring.

- Controlled experiments (HPLC monitoring) show 95% degradation in 6M HCl after 24 h vs. <5% in 1M NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.